(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid is an aryl sulfate derived from trans-caffeic acid, where the phenolic hydrogen at position 3 is replaced by a sulfo group . This compound is a metabolite found in coffee and is known for its various biological roles, including being a human xenobiotic metabolite, human blood serum metabolite, and human urinary metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid can be synthesized from trans-caffeic acid through sulfonation. . The reaction conditions typically involve the use of sulfuric acid or its derivatives under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group.
Industrial Production Methods
Industrial production of caffeic acid 3-sulfate is not well-documented, but it likely follows similar synthetic routes as laboratory-scale synthesis. The process would involve large-scale sulfonation reactions with appropriate safety and environmental controls to handle sulfuric acid and its derivatives.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caffeic acid 3-sulfate back to its parent compound, trans-caffeic acid.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trans-caffeic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid has numerous applications in scientific research, including:
Mechanism of Action
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: This compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound of caffeic acid 3-sulfate, known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, widely studied for its health benefits.
Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory effects.
Uniqueness
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid is unique due to the presence of the sulfo group, which imparts distinct chemical and biological properties. This modification enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
151481-52-6 |
---|---|
Molecular Formula |
C9H8O7S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O7S/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15/h1-5,10H,(H,11,12)(H,13,14,15)/b4-2+ |
InChI Key |
VWQNTRNACRFUCQ-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OS(=O)(=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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